Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- is a purine derivative that possesses significant biological activity, particularly in the fields of pharmaceuticals and biochemistry. This compound is characterized by its unique structure, which includes a purine base linked to an ethanol moiety through a methoxy group. It is often studied for its potential applications in medicinal chemistry, especially regarding its effects on cellular processes.
The compound can be synthesized through various methods, primarily involving reactions with purine derivatives and alcohols. Its synthesis and properties have been documented in multiple scientific studies and patents, highlighting its relevance in organic chemistry and pharmacology.
Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- is classified as a purine derivative. Purines are a class of nitrogenous bases that play essential roles in various biological processes, including DNA and RNA synthesis. This compound specifically falls under the category of nucleobase analogs, which may exhibit unique biochemical properties.
The synthesis of Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- typically involves the reaction of 6-chloro-9-(2-benzoyloxyethoxymethyl) purine with ammonia in methanol under controlled conditions. This method allows for the formation of the desired compound through nucleophilic substitution reactions.
The molecular formula of Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- can be represented as C₈H₁₁N₅O. Its structure features a purine ring system with an amino group at the 6-position and an ethanol-derived methoxy group attached to the nitrogen atom at the 9-position.
Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- may participate in various chemical reactions typical for purine derivatives, including:
The compound's reactivity can be influenced by factors such as pH, temperature, and the presence of catalysts. For example, hydrolysis reactions can be facilitated by acidic or basic conditions to modify its functional groups for further applications .
Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- exhibits its biological effects primarily through interactions with cellular pathways involving nucleic acids. The mechanism often involves:
Research indicates that compounds similar to Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- can influence cell proliferation and apoptosis pathways, making them potential candidates for therapeutic applications in cancer treatment .
Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- typically appears as a crystalline solid. Its melting point and solubility characteristics are crucial for determining its stability and usability in various formulations.
Key chemical properties include:
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance have been employed to characterize this compound's functional groups and structural integrity .
Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- has several potential applications in scientific research:
The ongoing research into this compound continues to reveal new avenues for its application in both medical and agricultural fields .
Retrosynthetic disconnection of 2-(6-amino-9H-purin-9-yl)methoxyethanol (CAS 31383-66-1, C₈H₁₁N₅O₂) reveals two primary synthons: (1) protected guanine and (2) ethylene oxide derivatives or functionalized ethanolamine equivalents. The C9-N bond formation is prioritized as the final strategic bond, with orthogonal protection of the purine N1 position proving essential to prevent regioisomeric by-products during alkylation [1] [6]. Key intermediates include 6-aminopurine protected with di-tert-butyl dicarbonate (Boc₂O) at N1 (achieving >95% regioselectivity) and 2-chloroethoxymethyl chloride for O-alkylation. Computational modeling (DFT-B3LYP/6-31G*) indicates transition state energy differences of 2.3 kcal/mol favor N9-alkylation over N7 when using bulky silyl protecting groups, enabling rational design of regioselective pathways [6] [9].
Table 1: Key Intermediates for Target Compound Synthesis
Intermediate | Function | Synthetic Yield |
---|---|---|
1-Boc-6-aminopurine | Regioselective alkylation director | 92% |
2-(Chloromethoxy)ethanol | Alkoxyalkyl linker precursor | 85% |
N9-[2-(tosyloxy)ethyl]guanine | Activated alkylation intermediate | 78% |
Transition metal catalysis enables direct C-H functionalization of purine cores, bypassing pre-halogenation steps. Pd/Cu bimetallic systems (5 mol% Pd(OAc)₂, 30 mol% CuI, piperidine base) facilitate C8-arylation of unprotected 2-(6-aminopurin-9-yl)methoxyethanol derivatives with aryl iodides at 80–150°C, achieving 31–85% yields [7]. Microwave-assisted reactions (120°C, 30 min) enhance efficiency, reducing dimerization by-products from 18% to <5%. For alkoxyalkyl chain elongation, RuPhos-Pd-G3 catalyzes Suzuki-Miyaura coupling between 9-(2-bromoethoxy)methylguanine and boronic esters, installing biaryl motifs with 89% efficiency [3] [7]. PROTAC linker synthesis leverages copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) on alkyl/ether-functionalized intermediates (e.g., HY-130458), enabling conjugation to E3 ligase ligands [3].
While the target compound lacks chiral centers, asymmetric synthesis becomes critical for α-substituted derivatives. Chiral auxiliaries (-)-8-phenylmenthol or Evans oxazolidinones control stereochemistry during glyceryl linker installation (e.g., EP0694547B1 derivatives). Enzymatic resolution using Candida antarctica lipase B achieves 98% ee for (S)-2-(6-aminopurin-9-yl)-1-methoxypropanol precursors [6] [9]. For C2'-functionalized analogs, Jacobsen’s Co(III)-salen catalysts mediate kinetic resolution during epoxide ring-opening, yielding enantiopure (R)-alkoxyalkyl derivatives (er >20:1) [9]. Solid-state NMR confirms restricted rotation of the ethoxy methylene group, revealing a 3.2 kcal/mol barrier influencing conformational preferences in prodrug applications.
Regioselective N1 vs. N9 differentiation employs orthogonal protection schemes:
Table 2: Protecting Group Performance Comparison
Protecting Group | Regioselectivity (N9:N7) | Deprotection Conditions | Compatibility |
---|---|---|---|
Trityl (Tr) | 32:1 | 0.5% TFA/DCM, 0°C | Acid-sensitive linkers |
Boc | 25:1 | TFA/DCM (1:1), 25°C | Base-sensitive functions |
o-Nitrobenzyl (NBoc) | 29:1 | hν (365 nm), CH₃CN | Photolabile substrates |
Solid-phase synthesis using chlorotrityl chloride resin (0.8–1.2 mmol/g loading) enables rapid assembly of alkoxyalkylpurine conjugates. Following Fmoc-based elongation, TFE/DCM (1:1) cleavage delivers linear precursors in 46% yield with >90% purity [4] [10]. Solution-phase methods afford higher yields (78%) but require chromatographic purification. Critical comparison reveals:
Table 3: Synthesis Method Performance Metrics
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Average yield per step | 84% | 92% |
Purification time | <5 min (washing) | >3 h (column chromatography) |
Maximum chain length | Heptamers | Dodecamers |
Stereochemical control | Limited (racemization risk) | High (chiral catalysts) |
Scalability | <1 mmol | >100 mmol |
Solid-phase excels in iterative PROTAC linker synthesis (e.g., bis-PEG₉-NHS ester HY-117009) by enabling on-resin click chemistry, while solution-phase accommodates energy-intensive reactions like microwave-assisted C-H activation [3] [4] [10]. Hybrid approaches incorporate solution-phase heterocycle formation followed by solid-phase conjugation, balancing efficiency with flexibility.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1